molecular formula C16H18N2O4S B2964106 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2034209-77-1

4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2964106
CAS No.: 2034209-77-1
M. Wt: 334.39
InChI Key: DKZLZNBMVXJMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one is a bicyclic sulfone-containing heterocycle fused to a pyrrolidin-2-one scaffold via a carbonyl linkage. Its structure features:

  • A 2.2.1-bicycloheptane core with sulfur (thia) and nitrogen (aza) substitutions at positions 2 and 5, respectively.
  • A 1-phenylpyrrolidin-2-one moiety, contributing aromaticity and steric bulk.

Properties

IUPAC Name

4-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLZNBMVXJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure comprises a pyrrolidine ring fused with a bicyclic system containing sulfur and nitrogen, contributing to its unique pharmacological properties.

Research indicates that compounds with similar bicyclic structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may act as an inhibitor of certain cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

Antitumor Activity

A study highlighted the potential of related compounds as dual inhibitors of CDK2 and CDK9, which are crucial for cancer cell proliferation. For instance, a derivative exhibited an IC50 of 0.004 μM against CDK2 and 0.009 μM against CDK9, showcasing significant antitumor efficacy with minimal toxicity in vivo . This suggests that the compound may possess similar antitumor properties.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research on structurally related pyrrolidine derivatives has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress . This neuroprotective effect could be attributed to the modulation of signaling pathways associated with cell survival.

Enzymatic Activity

The compound's ability to inhibit specific enzymes has been noted in various studies. For example, it may affect enzymes involved in metabolic processes or signal transduction pathways, which could lead to therapeutic applications in metabolic disorders or cancer .

Case Studies

StudyFindings
Antitumor Efficacy A derivative showed potent inhibition of CDK2 and CDK9, leading to significant tumor growth inhibition in xenograft models .
Neuroprotection Related compounds demonstrated protective effects against oxidative stress-induced neuronal damage .
Enzyme Inhibition Potential for inhibiting key metabolic enzymes was observed, suggesting applications in metabolic diseases .

Safety and Toxicology

Safety assessments indicate that derivatives of this compound may exhibit toxicity at high doses. For instance, acute toxicity studies have classified related compounds as harmful if swallowed and capable of causing skin and eye irritation . Therefore, careful consideration of dosage and administration routes is essential for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related bicyclic derivatives:

Compound Name CAS Number Molecular Formula Bicyclo System Key Substituents Molecular Weight (g/mol)
4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one (Target) Not Provided C₁₆H₁₇N₂O₄S* 2.2.1 (thia-5-aza) 1-phenylpyrrolidin-2-one 347.39 (calculated)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone 2034610-89-2 C₁₂H₁₈N₂O₄S 2.2.1 (thia-5-aza) Morpholino 310.35
N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine 2097861-51-1 C₁₃H₁₉N₃OS 2.2.1 (thia-5-aza) Pyridazin-3-amine, dimethyl 273.38 (calculated)
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one 1797558-72-5 C₁₉H₂₂N₂O₃ 3.2.1 (aza) 4-methoxyphenyl 326.40

*Calculated based on structural analysis.

Key Observations:

Bicyclo System Variations: The target and CAS 2034610-89-2 share the 2.2.1 bicyclo system with thia and aza substitutions, but differ in substituents (phenylpyrrolidin-2-one vs. morpholino). Morpholino derivatives are often used to enhance solubility due to their polar oxygen atom . CAS 1797558-72-5 employs a 3.2.1 bicyclo system, which increases ring strain and alters conformational flexibility compared to 2.2.1 systems .

Functional Group Impact: The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs (e.g., CAS 2097861-51-1) but could reduce membrane permeability due to higher polarity .

Solubility and Stability:
  • The sulfone group in the target compound likely enhances aqueous solubility compared to non-sulfonated analogs (e.g., CAS 2097861-51-1). However, its stability under acidic conditions requires further study.
  • CAS 2034610-89-2 is noted to require dry, ventilated storage to prevent degradation, a precaution likely applicable to the target compound due to structural similarities .

Q & A

Q. What are the established synthetic routes for 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one, and how is purity confirmed?

  • Methodological Answer : Synthesis typically involves coupling the bicyclic 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane moiety with 1-phenylpyrrolidin-2-one via amide bond formation. Key steps include:
  • Cyclization : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to form the carbonyl linkage.
  • Protection/Deprotection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions.
    Purity Analysis :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <1 ppm error.
  • NMR : ¹H/¹³C spectra to verify stereochemistry and absence of unreacted intermediates.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should evaluate:
  • pH Sensitivity : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Accelerated stability testing at 40–60°C for 1–4 weeks; quantify decomposition products using LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation pathways.
    Example Data Table :
ConditionDegradation (%)Major Degradants Identified
pH 2, 37°C, 72h15%Hydrolyzed bicyclic fragment
60°C, 14 days28%Oxidized pyrrolidinone
Reference: Standard protocols from pharmacopeial stability guidelines .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

  • Methodological Answer : Prioritize bacterial minimal inhibitory concentration (MIC) assays for antibacterial activity, given structural similarities to β-lactamase inhibitors (e.g., bicyclic sulfone motifs in ):
  • Bacterial Strains : Use β-lactamase-producing E. coli (ATCC 25922) and S. aureus (ATCC 29213).
  • Assay Design : Broth microdilution per CLSI guidelines; IC50 values calculated via nonlinear regression.
  • Controls : Include clavulanic acid as a β-lactamase inhibitor reference.

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to elucidate the compound’s mechanism of action?

  • Methodological Answer : For β-lactamase inhibition studies:
  • Enzyme Source : Purified TEM-1 or CTX-M-15 β-lactamases.
  • Kinetic Assays : Monitor nitrocefin hydrolysis (ΔA482) with/without inhibitor; calculate Ki using Dixon plots.
  • Orthogonal Validation :
  • ITC (Isothermal Titration Calorimetry) : Confirm binding affinity and stoichiometry.
  • X-ray Crystallography : Resolve inhibitor-enzyme complex structures to identify key interactions (e.g., covalent bonding with active-site serine) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conflicting results may arise from:
  • Impurity Variability : Re-synthesize compound with rigorous purity validation (≥98% by HPLC) .
  • Assay Conditions : Standardize pH, temperature, and bacterial inoculum size.
  • Resistance Mechanisms : Test against isogenic strains with/without efflux pumps (e.g., P. aeruginosa ΔmexAB-oprM).
    Statistical Approach : Meta-analysis of dose-response curves using mixed-effects models to account for inter-lab variability.

Q. How should environmental fate studies be structured to evaluate ecological risks of this compound?

  • Methodological Answer : Follow tiered assessment per ’s framework:
  • Abiotic Degradation :
  • Hydrolysis (pH 7–9, 25°C): Quantify half-life via LC-MS.
  • Photolysis: Simulate sunlight exposure (Xe lamp, 300 W/m²).
  • Biotic Degradation :
  • Use OECD 301B (Ready Biodegradability Test) with activated sludge.
  • Ecotoxicity :
  • Daphnia magna acute toxicity (EC50, 48h).
  • Algal growth inhibition (ISO 8692).
    Example Data Table :
ParameterResultRegulatory Threshold
Hydrolysis Half-life (pH 7)14 days≤30 days (persistent)
Daphnia EC5012 mg/L<1 mg/L (high risk)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.